

An In-depth Technical Guide to 2-Pyridinesulfonylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pyridinesulfonylacetonitrile

Cat. No.: B069136

[Get Quote](#)

CAS Number: 170449-34-0

This technical guide provides a comprehensive overview of **2-Pyridinesulfonylacetonitrile**, a key intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted spectral data for its characterization.

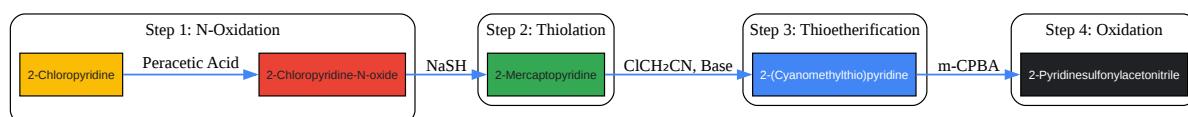

Core Data Presentation

Table 1: Physicochemical and Safety Data for **2-Pyridinesulfonylacetonitrile**

Property	Value	Reference
CAS Number	170449-34-0	N/A
Molecular Formula	C ₇ H ₆ N ₂ O ₂ S	N/A
Molecular Weight	182.20 g/mol	N/A
Melting Point	77-79 °C	N/A
Appearance	Off-white to light yellow solid	N/A
Hazard Statements	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)	N/A
Precautionary Statements	P261, P280, P301+P312, P302+P352, P304+P340	N/A

Proposed Synthetic Pathway

A plausible multi-step synthesis for **2-Pyridinesulfonylacetonitrile** is proposed, commencing from readily available 2-chloropyridine. This synthetic route involves four key transformations: N-oxidation, nucleophilic substitution to introduce a thiol group, thioetherification, and subsequent oxidation to the final sulfone product.

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **2-Pyridinesulfonylacetonitrile**.

Experimental Protocols

The following protocols are based on analogous reactions and represent a proposed synthetic route.

Step 1: Synthesis of 2-Chloropyridine-N-oxide

Reaction: Oxidation of 2-chloropyridine.

Procedure:

- In a well-ventilated fume hood, a solution of 2-chloropyridine (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
- The solution is heated to 70-80°C.^[1]
- A solution of hydrogen peroxide (e.g., 30% aqueous solution, 1.1-1.5 equivalents) is added dropwise to the reaction mixture, maintaining the temperature within the specified range.^[1] The use of a catalyst such as maleic anhydride may improve yield and selectivity.^[2]
- After the addition is complete, the reaction mixture is stirred at 70-80°C for several hours until the reaction is complete (monitored by TLC or GC).
- The reaction mixture is then cooled to room temperature and the excess acetic acid is removed under reduced pressure.
- The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., dichloromethane).
- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-chloropyridine-N-oxide.

Step 2: Synthesis of 2-Mercaptopyridine

Reaction: Conversion of 2-chloropyridine-N-oxide to 2-mercaptopypyridine.

Procedure:

- 2-Chloropyridine-N-oxide (1 equivalent) is dissolved in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

- An aqueous solution of sodium hydrosulfide (NaSH, approximately 1.5 equivalents) is added to the flask.[\[1\]](#)
- The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.
- The reaction is monitored by TLC for the disappearance of the starting material.
- After completion, the reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
- The precipitated product, 2-mercaptopypyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of 2-(Cyanomethylthio)pyridine

Reaction: Thioetherification of 2-mercaptopypyridine with chloroacetonitrile.

Procedure:

- To a solution of 2-mercaptopypyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, a base (e.g., sodium ethoxide or potassium carbonate, 1.1 equivalents) is added at room temperature.
- The mixture is stirred for a short period to ensure the formation of the thiolate salt.
- Chloroacetonitrile (1 equivalent) is then added dropwise to the reaction mixture.
- The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).
- Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-(cyanomethylthio)pyridine.

Step 4: Synthesis of 2-Pyridinesulfonylacetonitrile

Reaction: Oxidation of 2-(cyanomethylthio)pyridine to the corresponding sulfone.

Procedure:

- 2-(Cyanomethylthio)pyridine (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask.[3]
- The solution is cooled in an ice bath.
- meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.[4]
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
- The reaction mixture is then washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **2-Pyridinesulfonylacetonitrile**.

Predicted Spectral Data

As experimental spectral data for **2-Pyridinesulfonylacetonitrile** is not readily available in the searched literature, the following are predicted values based on the analysis of its functional groups and data from analogous structures.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in ppm) in CDCl_3

Atom	Predicted ¹ H NMR Shift	Predicted ¹³ C NMR Shift
Pyridine C2	-	~150
Pyridine C3	~8.0 (d)	~128
Pyridine C4	~7.9 (t)	~138
Pyridine C5	~7.5 (t)	~125
Pyridine C6	~8.7 (d)	~150
-CH ₂ -	~4.2 (s)	~55
-CN	-	~115

Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡N stretch	2250 - 2210	Medium
SO ₂ stretch (asymmetric)	1350 - 1300	Strong
SO ₂ stretch (symmetric)	1160 - 1120	Strong
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	2960 - 2850	Medium

Predicted Mass Spectrum Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 182. Key fragmentation patterns would likely involve the loss of SO₂ (m/z = 118), loss of the cyanomethyl radical (m/z = 141), and fragmentation of the pyridine ring.

Applications in Drug Development

2-Pyridinesulfonylacetetonitrile serves as a valuable building block in medicinal chemistry, primarily due to the reactivity of the methylene group activated by both the sulfonyl and nitrile functionalities. This allows for the introduction of various substituents at this position.

One of the key applications is in the synthesis of substituted quaternary nitriles. The acidic protons of the methylene group can be readily removed by a base, and the resulting carbanion can be alkylated with a variety of electrophiles. This methodology provides access to a diverse range of molecules with potential biological activity.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of quaternary nitriles.

This reactivity makes **2-Pyridinesulfonylacetonitrile** an attractive starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures that are of interest in the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
- 2. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Pyridinesulfonylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069136#2-pyridinesulfonylacetonitrile-cas-number-170449-34-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com